molecular formula C7H3BrINO B13005155 5-Bromo-2-iodobenzo[d]oxazole

5-Bromo-2-iodobenzo[d]oxazole

Cat. No.: B13005155
M. Wt: 323.91 g/mol
InChI Key: ZJNMSRKPSXAUIF-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with bromine at position 5 and iodine at position 2. The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring, where the oxazole moiety contains oxygen at position 1 and nitrogen at position 3. The bromine and iodine substituents introduce distinct electronic and steric effects, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

5-bromo-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

ZJNMSRKPSXAUIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodobenzo[d]oxazole typically involves halogenation reactions. One common method is the metalation of oxazoles and benzoxazoles, where metal-mediated deprotonations and halogen-metal exchange reactions are employed . For instance, lithiation of 5-bromo-2-phenyloxazoles with lithium diisopropylamide (LDA) in the 4-position generates intermediates that can be further reacted to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes using palladium-catalyzed cross-coupling reactions. These methods are efficient and allow for the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for lithiation reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Aryl and Heteroaryl Bromides, Chlorides, Iodides: Used in direct arylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzo[d]oxazole involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules . These interactions can affect various molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Activity and Substituent Comparison
Compound Substituents (Position) IC50 (μM) Key Properties
5-Bromo-2-iodobenzo[d]oxazole Br (5), I (2) Not reported High halogen polarizability
5-Methylbenzo[d]oxazole CH3 (5) 10.50–74.30 Enhanced lipophilicity
5-Chlorobenzo[d]oxazole Cl (5) 26.31–102.10 Moderate steric hindrance
5-Bromo-2-chlorobenzo[d]oxazole Br (5), Cl (2) Not reported Predicted high electrophilicity

Structural and Electronic Differences

  • Iodine’s higher atomic radius may increase steric hindrance compared to bromine .
  • Positional Influence : Substitution at position 2 (iodine vs. chlorine/methyl) alters electron density in the oxazole ring, affecting hydrogen bonding and π-π stacking interactions. For example, 2-iodo substitution could enhance electrophilicity at the oxazole nitrogen .

Pharmacological Potential

  • Antimicrobial Activity: Oxazole derivatives like MccB17 fragments induce immunomodulatory effects, though inflammation risks require careful evaluation .
  • Anticancer Applications : 2,5-Disubstituted oxazoles (e.g., indolyl-oxazoles) show promise as kinase inhibitors or DNA intercalators .

Biological Activity

5-Bromo-2-iodobenzo[d]oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrI N2O, with a molecular weight of approximately 292.92 g/mol. The presence of both bromine and iodine atoms significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, showing potential as a new class of antimicrobial agents. The compound's mechanism involves disrupting bacterial quorum sensing, which is essential for biofilm formation and virulence in pathogenic bacteria.

Anticancer Potential

The compound has also been explored for anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various signaling pathways. For instance, it has been shown to inhibit the growth of certain tumors by affecting the regulation of apoptosis-related proteins such as Bcl-2 and Bax .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cells:

  • Halogen Bonding : The bromine and iodine atoms can form halogen bonds with biological macromolecules, enhancing the compound's reactivity and specificity towards target sites.
  • Signaling Pathways : It influences several key signaling pathways involved in cell survival and apoptosis, including the Akt/GSK-3β/NF-κB pathway, which is crucial for neuroprotection in models of neurodegenerative diseases .

Neuroprotective Effects

A significant study investigated the neuroprotective effects of derivatives related to this compound on β-amyloid-induced neurotoxicity in PC12 cells. The findings revealed that certain derivatives could significantly protect against Aβ-induced cytotoxicity by modulating key apoptotic pathways .

CompoundConcentration (μg/mL)Viability (%)Mechanism
5c1.2585Akt activation
5c590NF-κB inhibition
Control-50Aβ toxicity

Antimicrobial Activity

Another study highlighted the compound's efficacy against resistant bacterial strains. It was found to inhibit biofilm formation at concentrations as low as 10 μg/mL, showcasing its potential as an alternative to traditional antibiotics.

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